molecular formula C6H10FNO2 B126224 (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid CAS No. 141765-38-0

(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid

Cat. No.: B126224
CAS No.: 141765-38-0
M. Wt: 147.15 g/mol
InChI Key: MMLGUKKNNZUWAE-YUPRTTJUSA-N
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Description

(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group, a fluorine atom, and a carboxylic acid group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can act as an inhibitor of enzymes such as ornithine aminotransferase, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating biological responses.

    Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1r,3s,4s)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid
  • (1r,3s,4s)-3-Amino-4-chlorocyclopentane-1-carboxylic acid
  • (1r,3s,4s)-3-Amino-4-methylcyclopentane-1-carboxylic acid

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity.
  • Chirality : The specific stereochemistry of this compound contributes to its distinct biological activity and interaction with molecular targets.

Properties

IUPAC Name

(1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2,8H2,(H,9,10)/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLGUKKNNZUWAE-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433682
Record name (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262279-96-9
Record name (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid
Reactant of Route 2
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid
Reactant of Route 3
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid
Reactant of Route 4
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid
Reactant of Route 6
(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid

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